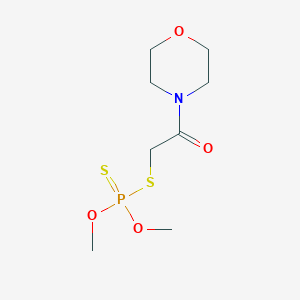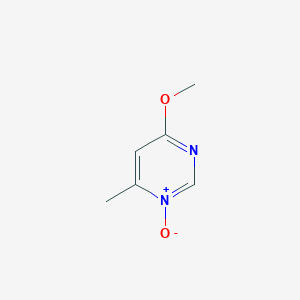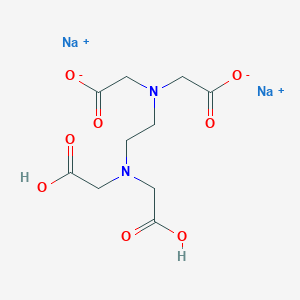
2-Triethoxysilylpropanenitrile
Descripción general
Descripción
2-Triethoxysilylpropanenitrile is an organosilicon compound with the molecular formula C9H19NO3Si. It is a colorless to pale yellow liquid that is used in various industrial and scientific applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of advanced materials and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Triethoxysilylpropanenitrile can be synthesized through the reaction of 3-chloropropanenitrile with triethoxysilane in the presence of a base such as sodium hydride. The reaction typically takes place under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
ClCH2CH2CN+HSi(OEt)3→NCCH2CH2Si(OEt)3+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products. The use of high-purity starting materials and advanced purification techniques further enhances the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Triethoxysilylpropanenitrile undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalyzed by acids or bases, often conducted at elevated temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, typically under mild to moderate conditions.
Major Products
Hydrolysis: Silanols and ethanol.
Condensation: Polymeric siloxanes.
Substitution: Functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Triethoxysilylpropanenitrile has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of advanced coatings, adhesives, and sealants due to its strong bonding properties.
Mecanismo De Acción
The mechanism of action of 2-Triethoxysilylpropanenitrile primarily involves its ability to form strong covalent bonds with both organic and inorganic substrates The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, which contribute to the formation of stable polymeric networks
Comparación Con Compuestos Similares
Similar Compounds
- 3-Triethoxysilylpropionitrile
- 2-Cyanoethyltriethoxysilane
- 3-Triethoxysilylpropanenitrile
Uniqueness
2-Triethoxysilylpropanenitrile is unique due to its combination of a triethoxysilyl group and a nitrile group, which provides a versatile platform for various chemical modifications. This dual functionality allows it to participate in both hydrolysis/condensation reactions and nucleophilic substitution reactions, making it a valuable compound in the synthesis of advanced materials and functionalized surfaces.
Propiedades
IUPAC Name |
2-triethoxysilylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3Si/c1-5-11-14(12-6-2,13-7-3)9(4)8-10/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYXZPDAEJYSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(C)C#N)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885000 | |
| Record name | Propanenitrile, 2-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17932-62-6 | |
| Record name | 2-(Triethoxysilyl)propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17932-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanenitrile, 2-(triethoxysilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017932626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 2-(triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 2-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(triethoxysilyl)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![16-nitroanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione](/img/structure/B94316.png)


![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)


![4-[(5-Carbamoyl-o-tolyl)azo]-3-hydroxynaphth-2-anilide](/img/structure/B94327.png)

